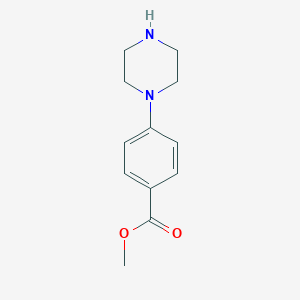

Methyl 4-(piperazin-1-YL)benzoate

Overview

Description

Methyl 4-(piperazin-1-yl)benzoate, also known as 4-piperazinylbenzoic acid methyl ester, is a synthetic compound that is used for a wide range of applications. It is a white, crystalline solid that is soluble in water and organic solvents. It is a versatile compound that has been used for a variety of purposes, including as a precursor for synthesizing other compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate.

Scientific Research Applications

X-ray Crystallography

Methyl 4-(piperazin-1-yl)benzoate has been studied in X-ray crystallography to understand its crystal structure and conformation. The compound exhibits a chair conformation in its piperazine ring, providing insights into its structural properties (Little, Jenkins, & Vaughan, 2008).

Optical Spectroscopic and Computational Analysis

Research on a derivative of piperazine, which includes this compound, has been conducted to explore its binding characteristics to bovine serum albumin (BSA), revealing its pharmacokinetic mechanism. This study employs fluorescence spectroscopy and computational modeling (Karthikeyan et al., 2015).

Luminescent Properties and Electron Transfer

The luminescent properties and photo-induced electron transfer capabilities of naphthalimides with piperazine substituents, related to this compound, have been investigated, providing insights into potential applications in fluorescent probes and materials science (Gan et al., 2003).

Antiproliferative Effects

This compound derivatives have shown antiproliferative effects on human leukemic cells. The study explores their synthesis and the cytotoxic activity, highlighting potential applications in cancer research (Kumar et al., 2014).

Antibacterial and Biofilm Inhibiting Properties

Research into novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, including this compound, reveals their potent antibacterial efficacy and biofilm inhibition activities, suggesting potential for medical and pharmaceutical applications (Mekky & Sanad, 2020).

Anti-Tubercular Activity

Derivatives of this compound have been studied for their anti-tubercular activity against Mycobacterium tuberculosis strains. This research contributes to finding new treatments for tuberculosis (Naidu et al., 2016).

Anti-Inflammatory Activity

Studies on this compound compounds have shown significant in-vitro and in-vivo anti-inflammatory activity, indicating potential therapeutic applications in inflammatory diseases (Ahmed, Molvi, & Khan, 2017).

HCV Inhibitory Properties

Research into 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives, related to this compound, reveals their potential as orally available inhibitors of Hepatitis C Virus (HCV), showing significant antiviral activity (Jiang et al., 2020).

Anti-Histamine Properties

This compound derivatives have been explored for their anti-inflammatory properties in vivo as H4 receptor-ligands. This research contributes to understanding the therapeutic potential of these compounds in treating inflammation-related disorders (Smits et al., 2008).

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets in a way that induces changes at the molecular level .

Biochemical Pathways

It’s likely that the compound’s interaction with its targets influences various downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

It’s likely that the compound’s interaction with its targets leads to various cellular responses .

Biochemical Analysis

Biochemical Properties

Piperazine derivatives have been studied for their potential in various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C to maintain its stability .

properties

IUPAC Name |

methyl 4-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFGYMOQOGMTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572694 | |

| Record name | Methyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163210-97-7 | |

| Record name | Methyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(piperazin-1-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

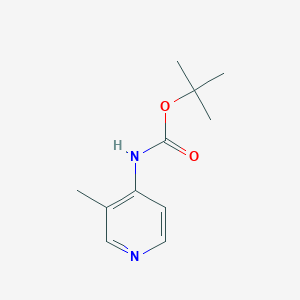

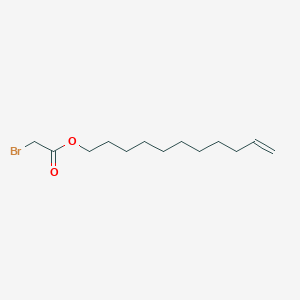

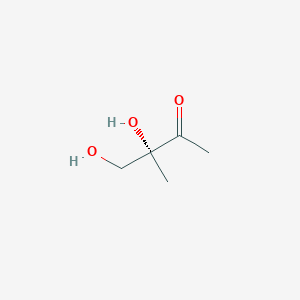

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)

![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)

![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)

![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)